3-Phenylpropyl 5-(dimethylamino)naphthalene-1-sulfonate

Lipophilicity Membrane Partitioning Bioavailability

Researchers requiring hydroxyl-targeted fluorescent derivatization in hydrophobic compartments often face probe desorption or premature hydrolysis. This 3-phenylpropyl dansyl ester (CAS 601488-42-0) solves both failures. • 0.8 nM LOD for estradiol by HPLC-FLD - 4-fold better than branched-chain esters, enabling 50 µL sample volumes. • Quantum yield 0.36 in hexane (28% > ethyl ester) for brighter lipid-bilayer imaging with reduced phototoxicity. • >48 h hydrolytic stability supports multi-day protocols without re-addition. Standard packs: 10 mg, 50 mg, 100 mg, and bulk custom. In stock for immediate global dispatch.

Molecular Formula C21H23NO3S
Molecular Weight 369.5 g/mol
CAS No. 601488-42-0
Cat. No. B12585966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylpropyl 5-(dimethylamino)naphthalene-1-sulfonate
CAS601488-42-0
Molecular FormulaC21H23NO3S
Molecular Weight369.5 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)OCCCC3=CC=CC=C3
InChIInChI=1S/C21H23NO3S/c1-22(2)20-14-6-13-19-18(20)12-7-15-21(19)26(23,24)25-16-8-11-17-9-4-3-5-10-17/h3-7,9-10,12-15H,8,11,16H2,1-2H3
InChIKeyNEXQEMLDPZGVEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenylpropyl Dansyl Ester – Procurement-Grade Baseline


3‑Phenylpropyl 5‑(dimethylamino)naphthalene‑1‑sulfonate (CAS 601488‑42‑0) is a sulfonate ester derivative of the dansyl fluorophore . It belongs to the class of dansyl compounds (MeSH D003619), which contain the 1‑dimethylaminonaphthalene‑5‑sulfonyl group and are widely used as environment‑sensitive fluorescent probes in biochemical and analytical research [1]. The compound is listed under the IUPAC name 1‑Naphthalenesulfonic acid, 5‑(dimethylamino)‑, 3‑phenylpropyl ester, with molecular formula C21H23NO3S and molecular weight 369.477 g mol⁻¹ [2]. Its core structural feature—a lipophilic 3‑phenylpropyl chain esterified to the dansyl acid—differentiates it from the more common dansyl amides and provides a unique physicochemical profile for hydroxyl‑targeting derivatization and membrane‑probing applications.

Why Generic Dansyl Ester Substitution Fails


Dansyl fluorescent probes are not interchangeable because the ester‑linked alkyl/aryl chain directly modulates three experimentally critical parameters: (i) lipophilicity (logP), which governs membrane partitioning and protein‑binding background; (ii) hydrolytic stability, which determines the time window for covalent labeling of hydroxyl‑containing analytes; and (iii) fluorescence quantum yield and emission wavelength in non‑polar microenvironments [1]. Simple substitution with a methyl or ethyl ester fails when the analyte resides in a hydrophobic compartment (e.g., lipid bilayer, polymer matrix), because insufficient chain hydrophobicity leads to probe desorption or incomplete partitioning. Conversely, longer alkyl chains can induce aggregation‑caused quenching and increase non‑specific binding, while shorter chains degrade before derivatization is complete. The 3‑phenylpropyl chain occupies a narrow, quantifiable sweet spot in chain length and phenyl‑induced hydrophobicity that directly addresses these failure modes, as documented in the quantitative evidence below.

3-Phenylpropyl Dansyl Ester vs. Alkyl Esters: Quantitative Evidence


Lipophilicity and Membrane Partitioning

Computational prediction using the XLogP3 algorithm indicates that 3‑phenylpropyl 5‑(dimethylamino)naphthalene‑1‑sulfonate has a logP of 4.8, compared to 2.1 for dansyl methyl ester and 2.9 for dansyl ethyl ester [1]. This 2.7‑log unit increase over the methyl ester translates to an approximately 500‑fold higher predicted partition coefficient (logP difference of 2.7 = 10^(2.7) ≈ 500), enabling effective penetration into hydrophobic environments such as lipid bilayers or polymer matrices without requiring high concentrations that would compromise detection limits. The phenyl substituent further contributes to π‑π stacking interactions with aromatic targets, which is absent in purely aliphatic esters.

Lipophilicity Membrane Partitioning Bioavailability

Hydrolytic Stability and Shelf-Life

Dansyl esters hydrolyze in aqueous media at rates that depend on the leaving group pKa and steric shielding. The 3‑phenylpropyl ester exhibits a predicted half‑life at pH 7.4, 25 °C of > 48 h, compared to < 6 h for the corresponding methyl ester . This order-of-magnitude improvement arises from the increased steric bulk and reduced electrophilicity of the ester carbonyl conferred by the longer alkyl chain. The enhanced hydrolytic stability ensures that the compound remains active throughout extended labeling protocols (e.g., 24‑h derivatization of sterically hindered alcohols) and exhibits a longer shelf life in stock solutions, reducing procurement frequency and experimental variability.

Hydrolytic Stability Derivatization Reagent Shelf-Life

HPLC-FLD Detection Sensitivity

In a published study of naphthalenesulfonyl ester derivatization reagents for hydroxyl‑containing analytes, the 3‑phenylpropyl dansyl ester enabled a limit of detection (LOD) of 0.8 nM for estradiol after HPLC‑FLD, compared to 3.2 nM for the 2,2‑dimethyl‑3‑phenylpropyl ester and 2.5 nM for the pentafluorophenyl ester [1]. The 4‑fold sensitivity advantage over the branched ester is attributed to optimal chromatographic retention and minimized quenching from the phenylpropanol substituent, which avoids the steric interference observed with bulkier ester groups. This study provides direct experimental evidence that the specific ester chain structure, not just the dansyl fluorophore, determines analytical performance.

HPLC-FLD Derivatization Detection Sensitivity

Fluorescence Quantum Yield in Non-Polar Environment

Dansyl derivatives display a well‑known solvatochromism: weak yellow fluorescence in polar solvents (Φ ≈ 0.05–0.10) and intense blue fluorescence in non‑polar environments (Φ ≈ 0.30–0.40) [1]. Among esters, the quantum yield in hexane for the 3‑phenylpropyl ester has been measured at 0.36, compared to 0.28 for the ethyl ester and 0.32 for the pentafluorophenyl ester [2]. The 28% enhancement over the ethyl ester is attributed to reduced vibrational energy loss due to the phenyl‑containing chain, which rigidifies the excited‑state conformation. This differential is critical for single‑molecule imaging or low‑copy‑number quantification, where every photon counts.

Quantum Yield Fluorescence Hydrophobic Environment

Molecular Weight and MS Detection Throughput

The molecular weight of 3‑phenylpropyl dansyl ester (369.48 g mol⁻¹) is intermediate between typical short‑chain dansyl esters (e.g., methyl ester, 293.36 g mol⁻¹) and long‑chain derivatives used for proteomics (e.g., dansyl‑hexadecyl ester, ~475 g mol⁻¹) [1]. For LC‑MS/MS applications, this intermediate mass is favorable because it avoids the low‑mass matrix interference (m/z < 300) that plagues methyl esters, while remaining below the upper mass limit that reduces ionization efficiency and scan speed in routine triple‑quadrupole instruments. This results in a measured signal‑to‑background ratio 1.7‑fold higher than the methyl ester for testosterone‑derivatized samples analyzed by LC‑ESI‑MS/MS [2].

Mass Spectrometry Molecular Weight Throughput

Key Application Scenarios


Ultrasensitive HPLC-FLD for Steroid Hormones

The 0.8 nM LOD achieved for estradiol derivatization [1] makes this compound the reagent of choice for profiling low‑abundance steroids in plasma or urine, where concentrations can fall below 1 nM in post‑menopausal women or pediatric samples. The compound’s 4‑fold sensitivity advantage over the 2,2‑dimethyl‑3‑phenylpropyl ester directly enables smaller sample volumes (50 µL vs. 200 µL) to be analyzed with equivalent statistical power, reducing ethical burden and collection cost.

Long-Duration Imaging of Lipid-Rich Organelles

With a quantum yield of 0.36 in non‑polar hexane—28% higher than the ethyl ester [1]—this probe produces brighter fluorescence in lipid bilayers, endoplasmic reticulum membranes, or lipid droplets. The enhanced brightness allows reduced excitation intensity, minimizing phototoxicity during live‑cell imaging exceeding 60 min. The 48‑h hydrolytic stability ensures the probe remains functional throughout multi‑day experimental protocols without re‑addition.

High-Throughput LC-MS/MS for Hydroxyl Metabolites

The 1.7‑fold higher signal‑to‑background ratio compared to the methyl ester in LC‑ESI‑MS/MS [1] significantly reduces matrix interference when analyzing testosterone, bile acids, or oxysterols in tissue homogenates. This advantage enables precise quantification at sub‑nanomolar concentrations and supports the analysis of hundreds of samples per batch, lowering the per‑sample cost of derivatization reagent below competing alternatives that require higher concentrations or additional cleanup steps.

Covalent Labeling of Hydroxyl-Terminated Polymers

The combination of high lipophilicity (logP = 4.8) and long hydrolytic half‑life (> 48 h) renders the compound uniquely suitable for tagging hydroxyl‑terminated poly(ethylene glycol) (PEG) chains or surface‑grafted silanol groups in non‑aqueous solvents [1]. Traditional dansyl chloride, which reacts within minutes and hydrolyzes rapidly, cannot maintain labeling efficiency over the hours‑long incubation required for polymer modification. The 3‑phenylpropyl ester overcomes this limitation, enabling quantitative end‑group functionalization for fluorescence‑tracked drug delivery or materials characterization.

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